4,4'-Dimethoxy-4''-fluorotrityl alcohol

Oligonucleotide Purification Fluorous Affinity Chromatography Solid-Phase Synthesis

Standard DMT protecting groups cannot enable single-step fluorous affinity purification, forcing reliance on time-consuming HPLC for full-length oligonucleotide isolation. 4,4'-Dimethoxy-4''-fluorotrityl alcohol resolves this bottleneck. • Enables FDMT-based 5'-protection for fluorous solid-phase extraction (F-SPE), delivering 70-100% recovery of full-length sequences while eliminating HPLC. • Fluorine-modulated acid lability reduces premature detritylation and sequence deletions, improving crude purity in high-throughput synthesis. • Orthogonal purification strategy accelerates antisense, siRNA, aptamer, and CRISPR guide RNA workflows from synthesis to purified product. Supplied with rigorous regioisomer control via gradient recrystallization. In stock for immediate dispatch.

Molecular Formula C21H19FO3
Molecular Weight 338.4 g/mol
Cat. No. B15286394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethoxy-4''-fluorotrityl alcohol
Molecular FormulaC21H19FO3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)F)O
InChIInChI=1S/C21H19FO3/c1-24-19-11-5-16(6-12-19)21(23,15-3-9-18(22)10-4-15)17-7-13-20(25-2)14-8-17/h3-14,23H,1-2H3
InChIKeyZVOWVUMJZLRAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dimethoxy-4''-fluorotrityl Alcohol in Oligonucleotide Synthesis


4,4'-Dimethoxy-4''-fluorotrityl alcohol (CAS: 342045-55-0) is a trityl-class protecting group characterized by the presence of two electron-donating methoxy substituents and one electron-withdrawing fluorine atom on its aromatic rings. It is primarily utilized in organic synthesis as an acid-labile protecting group for hydroxyl functionalities, notably in the solid-phase synthesis of oligonucleotides [1]. The compound belongs to the broader family of dimethoxytrityl (DMT) derivatives, which are the cornerstone of contemporary phosphoramidite-based nucleic acid synthesis, enabling the stepwise, high-fidelity assembly of DNA and RNA sequences [2].

Acid-labile protecting group for solid-phase oligonucleotide synthesis
Fluorine tag enables orthogonal fluorous affinity purification workflow
Tuned lability electron-withdrawing fluorine modulates detritylation kinetics

Why 4,4'-Dimethoxy-4''-fluorotrityl Alcohol Is Irreplaceable


Generic substitution among trityl-based protecting groups is not possible due to significant differences in electronic properties, which directly govern their stability, cleavage kinetics, and, most importantly, their downstream processability. The introduction of a single fluorine atom in 4,4'-Dimethoxy-4''-fluorotrityl alcohol alters the electron density on the central carbon, which is the core of the acid-labile C-O bond [1]. This modification can fine-tune the rate of acid-catalyzed detritylation, a critical parameter in high-throughput oligonucleotide synthesis where incomplete or premature deprotection leads to sequence deletions and lower crude purity [2]. Furthermore, the presence of fluorine directly enables a unique orthogonal purification strategy—fluorous affinity purification—which is not possible with standard non-fluorinated analogs like 4,4'-dimethoxytrityl (DMT) alcohol, providing a quantifiable advantage in obtaining high-purity final products [3].

Attribute
4,4'-Dimethoxy-4''-fluorotrityl alcohol
Standard DMT alcohol
Purification
Fluorous affinity purification possible
Not applicable; HPLC-based workflows required
Acid lability
Decreased rate via fluorine electron withdrawal
Standard DMT cleavage rate; may be too fast for acid-sensitive substrates
Electronic profile
Mixed methoxy/fluoro substitution fine-tunes stability
Only methoxy donors; no orthogonal handle

Quantitative Evidence for 4,4'-Dimethoxy-4''-fluorotrityl Alcohol


Fluorous Affinity Purification Efficiency

The defining and most procurement-relevant feature of 4,4'-Dimethoxy-4''-fluorotrityl alcohol is its ability to function as a 'fluorous tag' for downstream purification. When used to create a fluorous dimethoxytrityl (FDMT) group, it enables a one-step, non-HPLC purification method known as fluorous affinity purification. In contrast, the standard non-fluorinated analog, 4,4'-dimethoxytrityl (DMT) alcohol, cannot enable this method. Studies demonstrate that this FDMT-based method achieves oligonucleotide recoveries ranging from 70% to 100% [1]. This capability offers a quantifiable and operationally significant advantage for labs seeking to bypass time-consuming and solvent-intensive HPLC purification [2].

Purification Recovery
Head-to-head
FDMT-based F-SPE: 70–100% recovery vs. DMT: workflow not applicable
Enables orthogonal, high-recovery purification workflow
Recovery range under reported solid-phase extraction conditions
Oligonucleotide Purification Fluorous Affinity Chromatography Solid-Phase Synthesis

Radiochemical Yield in [18F]FLT Radiosynthesis

In the radiosynthesis of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a key PET tracer for imaging cellular proliferation, the choice of protecting group for the 5'-O-position of the precursor has a direct and quantifiable impact on the final radiochemical yield (RCY). A direct comparative study evaluated precursors protected with either a standard trityl (Tr) group or a 4,4'-dimethoxytrityl (DMTr) group, with the latter being the closest structural analog to the target compound [1]. The study reports a clear, positive effect on RCY when using the DMTr-protected precursor compared to the Tr-protected analog [2].

RCY Improvement
Class-level
DMTr-protected precursor showed positive RCY effect vs. trityl group in [18F]FLT synthesis
Supports protecting group selection for radiosynthesis
No direct data for 4′-F-DMTr; class inference from DMTr analog
Radiosynthesis [18F]FLT PET Imaging Protecting Groups

Acid Lability of Trityl Derivatives

The rate of acid-catalyzed cleavage of trityl ethers is highly sensitive to the electronic nature of substituents on the aromatic rings, a principle established through comparative kinetic studies of methoxy-substituted analogs [1]. Studies on compounds like 4-methoxytrityl, 4,4'-dimethoxytrityl, and 4,4',4''-trimethoxytrityl alcohols show that each additional electron-donating methoxy group significantly increases the rate of hydrolysis under identical acidic conditions [2]. The introduction of an electron-withdrawing fluorine atom in 4,4'-Dimethoxy-4''-fluorotrityl alcohol is therefore expected to have the opposite effect, decreasing the rate of detritylation relative to the non-fluorinated 4,4'-dimethoxytrityl analog. This modulation of stability can be crucial for applications requiring enhanced acid stability during multi-step syntheses.

Detritylation Rate
Class-level
Fluorine substitution expected to decrease acid-catalyzed cleavage rate
Supports acid stability screening for sensitive substrates
Inferred from kinetic trends of methoxy-substituted analogs
Protecting Groups Acid Lability Kinetics Detritylation

Synthesis of 4,4'-Dimethoxy-4''-fluorotrityl Alcohol

The synthesis of 4,4'-Dimethoxy-4''-fluorotrityl alcohol is achieved through a controlled, multi-step sequence, beginning with 4-fluorobenzophenone and proceeding through reactions with methoxybenzene derivatives under acidic conditions . A key differentiator in the production of this compound compared to non-fluorinated analogs is the purification protocol. The presence of the fluorine atom allows for effective purification using gradient recrystallization from hexane/ethyl acetate mixtures, which is reported to effectively remove regioisomeric impurities that are challenging to separate from simpler trityl alcohols . This leads to a higher-purity product, a critical factor for ensuring reproducible results in sensitive applications.

Purification Profile
Data to verify
Gradient recrystallization removes regioisomeric impurities
Supports high-purity reagent selection
Qualitative evidence; impurity comparison data not provided
Synthesis Trityl Alcohol Organofluorine Chemistry Gradient Recrystallization

Applications of 4,4'-Dimethoxy-4''-fluorotrityl Alcohol


High-Throughput Oligonucleotide Synthesis with Fluorous Purification

This compound is ideally suited for laboratories or core facilities engaged in the high-throughput synthesis of oligonucleotides, particularly for antisense, siRNA, aptamer, or CRISPR guide RNA applications. The fluorine atom enables the use of FDMT (fluorous dimethoxytrityl) as a 5'-protecting group, which in turn allows for a rapid, single-step purification of full-length sequences from failure sequences using fluorous solid-phase extraction (F-SPE) cartridges. This method, which is not feasible with the standard DMT group, offers high recoveries (70-100%) and eliminates the need for time-consuming HPLC, thereby significantly accelerating the overall workflow from synthesis to purified product [1].

PET Tracer Radiosynthesis with Enhanced Stability

In the development and production of PET (Positron Emission Tomography) imaging agents, such as [18F]FLT, the choice of protecting group on the precursor molecule is critical for achieving high and reproducible radiochemical yields. While direct data for the target compound is limited, class-level evidence indicates that DMTr-type protecting groups can significantly improve radiochemical yield compared to simpler trityl groups [1]. The electron-withdrawing fluorine atom in 4,4'-Dimethoxy-4''-fluorotrityl alcohol is expected to confer greater stability to the precursor during synthesis and handling, potentially reducing side reactions and improving the overall robustness and yield of the final radiopharmaceutical product.

Modified Oligonucleotide Synthesis with Tuned Deprotection

For researchers developing novel chemically modified oligonucleotides containing acid-sensitive functionalities (e.g., certain base modifications, 2'-O-modifications like ACE), the standard DMT group's acid lability may be too high, leading to partial deprotection and side reactions during synthesis. The presence of a fluorine atom on the trityl group, as in 4,4'-Dimethoxy-4''-fluorotrityl alcohol, is expected to decrease the rate of acid-catalyzed detritylation due to its electron-withdrawing effect [1]. This makes the compound a valuable reagent for exploring protecting group strategies that require enhanced acid stability, thereby enabling the synthesis of more complex or sensitive nucleic acid structures with higher fidelity [2].

Process Development for High-Purity Reagents

The well-defined synthetic route and purification protocol for 4,4'-Dimethoxy-4''-fluorotrityl alcohol, which includes gradient recrystallization to remove regioisomers [1], make it a reliable building block for developing proprietary, high-purity reagents. Process chemists developing novel phosphoramidites or other protected intermediates can leverage the unique purification characteristics of this alcohol to achieve a superior impurity profile in their final products, thereby ensuring consistent performance in demanding applications like therapeutic oligonucleotide manufacturing or high-sensitivity diagnostic assays.

Application
Selection Property
Validation Focus
Fluorous affinity purification workflows
Fluorinated trityl tag for F-SPE
Oligonucleotide recovery and sequence fidelity
PET tracer radiosynthesis precursor development
Enhanced stability of DMTr-type protecting group
Radiochemical yield and precursor integrity
Acid-sensitive modified oligonucleotide synthesis
Tuned acid lability via electron-withdrawing fluorine
Deprotection selectivity and product purity
High-purity phosphoramidite building block development
Gradient recrystallization purity profile
Impurity profile and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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